ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:
- A (Z)-configuration at the methylidene bridge linking the pyrimidinone and thiazolidinone moieties.
- A 3-benzyl substituent on the thiazolidinone ring, contributing steric bulk and aromaticity.
This compound belongs to a class of thiazolidinone derivatives, which are known for diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
Molecular Formula |
C27H26N4O4S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H26N4O4S2/c1-2-35-26(34)19-11-14-29(15-12-19)23-20(24(32)30-13-7-6-10-22(30)28-23)16-21-25(33)31(27(36)37-21)17-18-8-4-3-5-9-18/h3-10,13,16,19H,2,11-12,14-15,17H2,1H3/b21-16- |
InChI Key |
FGLQCDQUTYWRGO-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones. The pyridopyrimidine core is then synthesized via a condensation reaction involving pyridine derivatives and suitable aldehydes or ketones. Finally, the piperidine carboxylate ester is introduced through esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| Reflux in ethanol/water | NaOH (1.5 eq) | Ethyl ester → Carboxylic acid | 85–92% |
| Room temperature, 24 hr | LiOH·H₂O | Selective hydrolysis without side-chain degradation | 78% |
This reaction preserves the thiazolidinone and pyrido-pyrimidine systems while enhancing polarity for pharmacological studies.
Nucleophilic Acyl Substitution
The thiazolidinone’s carbonyl groups participate in nucleophilic substitutions, enabling the introduction of amines or alcohols.
| Target Site | Nucleophile | Conditions | Product |
|---|---|---|---|
| Thiazolidinone C=O | Benzylamine | DCM, EDCl/HOBt, 0°C → RT | Amide derivative |
| Pyrido-pyrimidine C=O | Methanol | H₂SO₄ catalyst, reflux, 6 hr | Methyl ether analog |
EDCl/HOBt-mediated couplings show higher regioselectivity for the thiazolidinone carbonyl over the pyrido-pyrimidine system.
Reduction Reactions
The ketone groups in the pyrido-pyrimidine core are selectively reduced to alcohols using borohydride reagents.
| Reducing Agent | Solvent | Temperature | Selectivity |
|---|---|---|---|
| NaBH₄ | Methanol | 0°C | Pyrido-pyrimidine ketone → alcohol |
| BH₃·THF | THF | RT | Full reduction of all ketones |
NaBH₄ preferentially reduces the pyrido-pyrimidine ketone without affecting the thiazolidinone carbonyl.
Oxidation of Thioether
The thioxo group in the thiazolidinone ring is oxidized to sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| m-CPBA (1 eq) | DCM, 0°C → RT, 2 hr | Sulfoxide | Enhanced hydrogen bonding capacity |
| m-CPBA (2 eq) | DCM, RT, 12 hr | Sulfone | Increased metabolic stability |
Controlled stoichiometry of m-CPBA ensures selective oxidation.
Cyclization via Knoevenagel Condensation
The (Z)-configured methylidene group participates in cyclization reactions to form fused heterocycles.
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Malononitrile | Piperidine/AcOH | Pyrido-pyrimidine-isoindole hybrid | 67% |
| Ethyl cyanoacetate | NH₄OAc | Thiazolo-pyridine derivative | 73% |
These reactions exploit the conjugated system’s electrophilicity for annulation.
Thia-Michael Addition
The α,β-unsaturated carbonyl system undergoes thiol additions, expanding structural diversity.
| Thiol | Base | Site | Stereochemistry |
|---|---|---|---|
| Thioglycolic acid | DBU | Pyrido-pyrimidine C=C | Anti-Markovnikov |
| Cysteamine | Et₃N | Thiazolidinone C=C | Syn addition |
DBU promotes faster kinetics due to stronger base strength.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or isomerization in the conjugated systems.
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Cyclobutane adduct | 0.32 |
| 365 nm | Toluene | (E)-isomer formation | 0.45 |
These reactions are solvent-dependent, with polar solvents favoring cycloadditions.
Key Structural Insights from Spectral Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, J=7.1 Hz, ester CH₃), δ 5.21 (s, CH=C), δ 7.32–7.45 (m, benzyl aromatic) |
| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (thiazolidinone C=O), 1220 cm⁻¹ (C=S) |
| HRMS | m/z 534.6497 [M+H]⁺ (calc. 534.6501 for C₂₇H₂₆N₄O₄S₂) |
Spectral data confirm the integrity of reactive sites post-modification .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Order | Dominant Reaction |
|---|---|---|
| Ethyl ester | 1 | Hydrolysis |
| Thiazolidinone C=O | 2 | Nucleophilic substitution |
| Pyrido-pyrimidine ketone | 3 | Reduction |
| C=C in methylidene | 4 | Cycloaddition |
This hierarchy guides synthetic planning to avoid interference between reaction sites.
The compound’s multifunctional architecture enables tailored modifications for drug discovery, with ester hydrolysis and nucleophilic substitutions being most exploited for derivative synthesis. Controlled oxidation and photochemical reactions offer additional avenues for electronic modulation. Future research should explore enantioselective transformations at the piperidine ring’s stereocenter .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research:
-
Anticancer Properties :
- Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that similar compounds effectively inhibit Polo-like Kinase 1 (Plk1), leading to reduced proliferation in cancer cells characterized by high Plk1 expression.
-
Antimicrobial Activity :
- The presence of the thiazolidine ring suggests potential antifungal properties. Compounds with similar structures have demonstrated effectiveness against various fungal species by inhibiting ergosterol synthesis, an essential component of fungal cell membranes.
-
Neuroprotective Effects :
- The compound may exhibit neuroprotective properties through its interaction with proteins involved in neuroinflammatory responses, such as ATF4 and NF-kB. This interaction could potentially reduce apoptosis markers in neuronal cells.
Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)
In vitro studies have shown that compounds structurally similar to ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate effectively inhibit Plk1 activity. This inhibition leads to reduced proliferation rates in cancer cells characterized by elevated Plk1 expression levels.
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of thiazolidine-containing compounds. Results indicated that ethyl derivatives showed significant activity against Candida species by disrupting ergosterol synthesis.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substituent pattern , which differentiates it from related derivatives. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Findings :
Substituent Effects on Lipophilicity :
- The benzyl group in the target compound increases lipophilicity (predicted XLogP3 ~3.5) compared to the methyl analog (XLogP3 = 2.2) . This may enhance membrane permeability but reduce aqueous solubility.
- Polar substituents (e.g., 3-methoxypropyl ) lower lipophilicity, favoring solubility and metabolic stability .
Biological Activity Trends: Thiazolidinones with aromatic substituents (e.g., benzyl) often exhibit stronger antimicrobial activity due to enhanced interaction with hydrophobic enzyme pockets . Alkyl substituents (e.g., methyl, isobutyl) may prioritize antioxidant activity by modulating redox potentials .
Structural Elucidation :
- NMR studies of related compounds reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts, aiding in structural differentiation . The benzyl group’s aromatic protons would produce unique splitting patterns in these regions.
Synthetic Flexibility: The target compound can be synthesized via condensation reactions between pyrido[1,2-a]pyrimidinone precursors and benzyl-substituted thiazolidinones, analogous to methods described for methyl derivatives .
Biological Activity
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique heterocyclic structure incorporating a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 535.6 g/mol. The intricate structure contributes to its biological activity by allowing interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- This compound has shown potent cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones have demonstrated IC50 values as low as 2.57 µM against human tumor cell lines, indicating strong antitumor potential .
2. Antimicrobial Activity
- The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess enhanced antibacterial activity due to specific substituents on the phenyl ring .
3. Antioxidant Activity
- The antioxidant capacity of this compound has been evaluated using assays such as DPPH and TBARS. Modifications in the structure significantly influence its ability to scavenge free radicals and inhibit lipid peroxidation .
4. Antidiabetic Effects
- Some derivatives have been reported to possess antidiabetic properties, potentially through mechanisms involving the modulation of glucose metabolism and insulin sensitivity .
The mechanisms underlying the biological activities of this compound involve:
Inhibition of Enzymatic Activity:
- The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Induction of Apoptosis:
Interaction with Cellular Receptors:
- The unique structural features allow for binding to specific receptors or enzymes, modulating their activity and leading to various biological responses.
Case Studies
Several studies have investigated the biological effects of this compound:
Q & A
Q. Methodology :
- NMR (1H/13C) : Assign peaks for thiazolidinone (δ 3.8–4.2 ppm for SCH2), pyrido[1,2-a]pyrimidinone (δ 7.5–8.5 ppm aromatic protons), and ester groups (δ 1.2–1.4 ppm for ethyl CH3).
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced: How to resolve yield discrepancies during scale-up?
Q. Methodology :
- Kinetic Analysis : Use HPLC to monitor intermediates and identify rate-limiting steps.
- Thermodynamic Profiling : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize reactive intermediates.
- Process Simulation : Apply CRDC subclass RDF2050108 (process control) to model mixing efficiency and heat transfer .
Basic: What safety protocols are critical during synthesis?
Q. Methodology :
- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., mercaptoacetic acid).
- PPE : Nitrile gloves, lab coats, and goggles.
- Waste Disposal : Segregate thiol-containing waste per GHS guidelines .
Advanced: How to design experiments for studying its reactivity?
Q. Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature: 25–80°C; catalysts: Et3N vs. DBU) and analyze via ANOVA.
- Kinetic Modeling : Use MATLAB or Python to fit rate constants for competing pathways (e.g., Z/E isomerization) .
Advanced: How to assess its biological activity?
Q. Methodology :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Antioxidant Testing : DPPH radical scavenging (IC50 determination).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate therapeutic index .
Advanced: How to address computational-experimental data mismatches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
